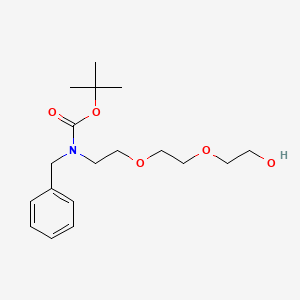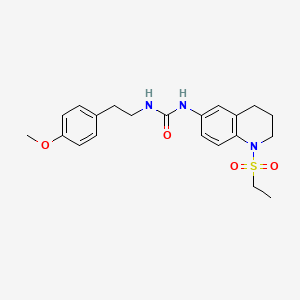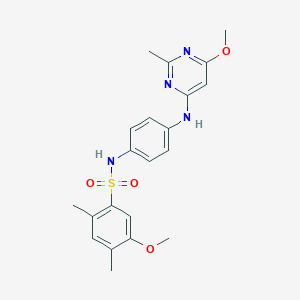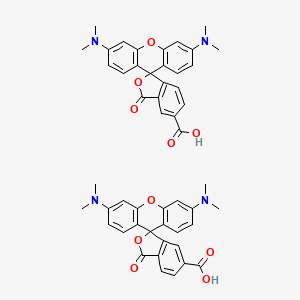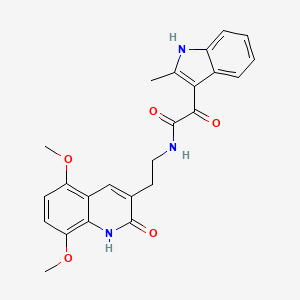
2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H23ClN2O6S2 and its molecular weight is 559.05. The purity is usually 95%.
BenchChem offers high-quality 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Evaluation
A novel series of 4-arylsulfonyl-1,3-oxazoles, including a compound closely related to 2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide, demonstrated significant anticancer activities. These compounds were tested against 59 cancer cell lines, with one compound showing high activity against specific CNS cancer subpanels, such as Glioblastoma and Gliosarcoma, exerting a cytostatic effect (Zyabrev, Demydchuk, Zhirnov, & Brovarets, 2022).
Antioxidant Activity
Derivatives of amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles were prepared and tested for antioxidant activity. E-(2-(p-methylphenyl)lsulfonylethenesulfonyl)-N-(4-(p-methylphenyl)oxazol-2-yl)acetamide (5b), a compound related to the queried chemical, exhibited excellent antioxidant activity, surpassing the standard Ascorbic acid (Talapuru, Gopala, Adivireddy, & Venkatapuram, 2014).
Antibacterial and Anti-enzymatic Potential
A series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide demonstrated notable antibacterial and anti-enzymatic properties, supported by hemolytic activity data. One compound, in particular, showed effective inhibition of gram-negative bacterial strains (Nafeesa, Aziz‐ur‐Rehman, Abbasi, Siddiqui, Rasool, & Shah, 2017).
Antimicrobial Activity and Quantum Calculations
The antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives was studied, and some compounds displayed notable antimicrobial activity. Computational calculations provided confirmation for the anticipated new compounds, suggesting their potential as antimicrobial agents (Fahim & Ismael, 2019).
Antiviral Activity
In the realm of antiviral research, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide were synthesized and tested for their activity against tobacco mosaic virus. Two of these compounds exhibited certain levels of anti-tobacco mosaic virus activity (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Cancer Immunotherapy
Research into Indoleamine 2,3-dioxygenase (IDO1) inhibitors for cancer immunotherapy identified N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide as a potent inhibitor. This compound showed promising results in structure-activity relationship studies, potentially aiding in the discovery of new IDO1 inhibitors (Peng, Liao, Tseng, Kuppusamy, Li, Chen, Fan, Wang, Wu, Hsueh, Chang, Lee, Shih, Shia, Yeh, Hung, Kuo, Song, & Wu, 2020).
Eigenschaften
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O6S2/c1-16-4-6-17(7-5-16)24-29-25(37(31,32)20-11-8-18(27)9-12-20)26(35-24)36-15-23(30)28-21-13-10-19(33-2)14-22(21)34-3/h4-14H,15H2,1-3H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHFNVKASYJSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-chlorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

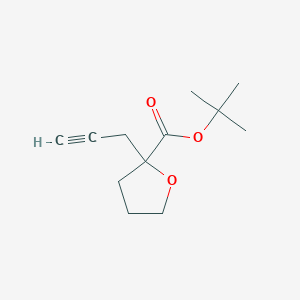
![(E)-N-[(2-Cyclopropyloxolan-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2363798.png)
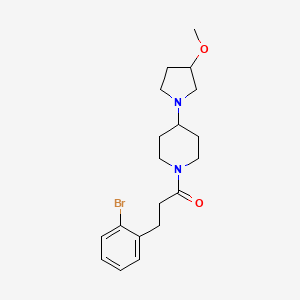
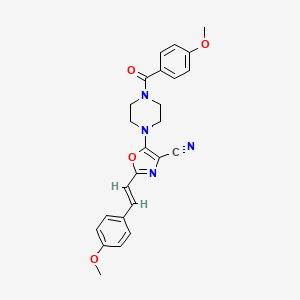
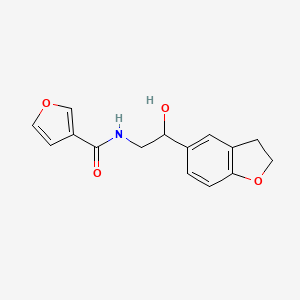
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)
![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)
